N-butyl-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-butyl-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thienopyrimidine core, which is known for its biological activity, making it a subject of interest in drug discovery and development.
Properties
IUPAC Name |
N-butyl-2-[3-[(3-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S2/c1-3-4-9-21-17(24)13-28-20-22-16-8-10-27-18(16)19(25)23(20)12-14-6-5-7-15(11-14)26-2/h5-8,10-11H,3-4,9,12-13H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRFDMLNDOQEAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CSC1=NC2=C(C(=O)N1CC3=CC(=CC=C3)OC)SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multiple steps, including the formation of the thienopyrimidine core and subsequent functionalization. One common approach is the Friedel-Crafts acylation followed by a Clemmensen reduction . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often requiring controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
The compound exhibits a range of biological activities that are crucial for its application in drug development:
- Antimicrobial Properties : Research indicates that compounds with thienopyrimidine cores often demonstrate antimicrobial activity. This compound's structure suggests potential effectiveness against various bacterial and fungal strains.
- Anticancer Activity : Preliminary studies have shown that similar thienopyrimidine derivatives possess anticancer properties. The ability of this compound to inhibit cancer cell proliferation could be explored further through in vitro and in vivo studies.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, particularly those involved in inflammatory pathways. For instance, docking studies indicate that structural modifications can enhance binding affinity to target enzymes, which is critical for developing anti-inflammatory drugs.
Research Applications
The applications of N-butyl-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide are diverse and include:
Medicinal Chemistry
- The compound serves as a scaffold for synthesizing new derivatives with enhanced biological activity.
- Structure-activity relationship (SAR) studies can be conducted to optimize its pharmacological properties.
Drug Development
- Potential use as a lead compound in the development of new antibiotics or anticancer agents.
- Investigation into its safety profile and therapeutic index is required for clinical applications.
Biochemical Research
- Utilized in studies focusing on enzyme mechanisms and interactions.
- Can help elucidate the role of thienopyrimidine derivatives in various biochemical pathways.
Case Studies and Research Findings
Several studies have highlighted the potential of thienopyrimidine derivatives:
- A study published in Molecules indicated that thienopyrimidine compounds exhibit significant inhibitory activity against certain enzymes involved in inflammation, suggesting their potential as therapeutic agents for inflammatory diseases .
- Another research article demonstrated the synthesis and biological evaluation of related compounds, revealing promising anticancer properties through cell line assays .
Mechanism of Action
The mechanism of action of N-butyl-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidine Derivatives: Compounds with similar core structures but different functional groups.
Benzyl Derivatives: Compounds with similar benzyl groups but different core structures.
Uniqueness
N-butyl-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is unique due to its specific combination of functional groups and core structure, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
N-butyl-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C23H21N3O3S |
| Molecular Weight | 451.6 g/mol |
| CAS Number | 1105198-39-7 |
The compound features a thieno[3,2-d]pyrimidine core with a methoxyphenyl substituent and a butyl acetamide side chain, which contribute to its biological activity.
Anticancer Activity
Research indicates that derivatives of thieno[3,2-d]pyrimidines exhibit promising anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. A study demonstrated that related compounds showed significant inhibition of cell proliferation in MCF-7 (breast cancer) and Bel-7402 (liver cancer) cell lines with IC50 values indicating potent activity .
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has also been investigated. In vitro assays showed that it inhibits COX enzymes, which are critical in the inflammatory process. The half-maximal inhibitory concentration (IC50) values for related thieno[3,2-d]pyrimidine derivatives were comparable to established anti-inflammatory drugs like indomethacin .
The biological activities of this compound are attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound inhibits cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators such as prostaglandins.
- Induction of Apoptosis : Studies suggest that thieno[3,2-d]pyrimidine derivatives can induce apoptosis in cancer cells through mitochondrial pathways .
Case Studies
- Cytotoxicity in Cancer Models : A study involving multicellular spheroid models highlighted the enhanced efficacy of thieno[3,2-d]pyrimidine derivatives in penetrating tumor microenvironments compared to traditional monolayer cultures .
- Anti-inflammatory Screening : In a comparative study of various compounds on RAW264.7 macrophage cells, N-butyl derivatives demonstrated significant downregulation of iNOS and COX-2 mRNA levels, indicating robust anti-inflammatory potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
